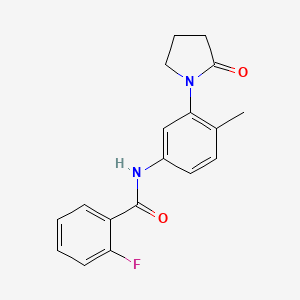

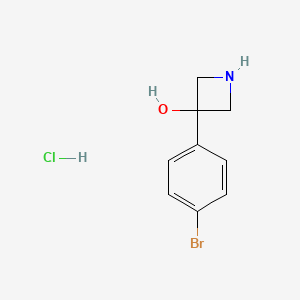

2-氟-N-(4-甲基-3-(2-氧代吡咯啉-1-基)苯基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of similar compounds involves the ozonation of N-Boc-protected 3-methylidene-4-phenyl-5-(trifluoromethyl)pyrrolidin-2-one, resulting in its transformation into 3-hydroxy-4-phenyl-5-(trifluoromethyl)-3-pyrrolin-2-one. Catalytic hydrogenation of its O-Boc-protected derivative introduced a way to reduce the double bond in combination with elimination of the hydroxy group leading to the formation of 4-phenyl-5-(trifluoromethyl)pyrrolidin-2-one .Chemical Reactions Analysis

Specific chemical reactions involving “2-fluoro-N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)benzamide” are not available in the sources I found .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-fluoro-N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)benzamide” are not specified in the sources I found .科学研究应用

多巴胺拮抗活性

Van Wijngaarden、Kruse、van Hes、van der Heyden 和 Tulp(1987 年)研究了 2-苯基吡咯作为取代苯甲酰胺的类似物,包括 2-氟-N-(4-甲基-3-(2-氧代吡咯烷-1-基)苯基)苯甲酰胺。他们的研究发现,这些化合物保持多巴胺拮抗活性,这可能有助于开发具有较低锥体外系副作用风险的抗精神病药 (van Wijngaarden 等,1987 年)。

阿尔茨海默病的神经影像学

Kepe、Barrio、Huang、Ercoli、Siddarth、Shoghi-Jadid、Cole、Satyamurthy、Cummings、Small 和 Phelps(2006 年)在阿尔茨海默病患者中使用 2-氟-N-(4-甲基-3-(2-氧代吡咯烷-1-基)苯基)苯甲酰胺的衍生物进行正电子发射断层扫描(PET),以量化血清素 1A (5-HT(1A)) 受体密度。这项研究对于了解阿尔茨海默病中血清素受体的改变具有重要意义 (Kepe 等,2006 年)。

抗肿瘤治疗中的代谢

Gong、Chen、Deng 和 Zhong(2010 年)研究了氟马替尼(一种新型抗肿瘤酪氨酸激酶抑制剂)在慢性粒细胞白血病患者中的代谢。这项研究对于了解此类治疗在人体中的代谢途径和疗效至关重要 (Gong 等,2010 年)。

晶体结构分析

邓、肖艳、彭、浩和何洪武(2014 年)对一种类似化合物的晶体结构进行了研究,有助于了解 2-氟-N-(4-甲基-3-(2-氧代吡咯烷-1-基)苯基)苯甲酰胺的分子构型和潜在相互作用 (邓等,2014 年)。

在进食和药物滥用中的作用

Piccoli、Bonaventura、Cifani、Costantini、Massagrande、Montanari、Martinelli、Antolini、Ciccocioppo、Massi、Merlo-Pich、Fabio 和 Corsi(2012 年)研究了食欲素-1 受体机制在强迫性食物摄入和药物滥用中的作用,使用类似于 2-氟-N-(4-甲基-3-(2-氧代吡咯烷-1-基)苯基)苯甲酰胺的化合物。这项研究对于了解此类行为背后的神经机制至关重要 (Piccoli 等,2012 年)。

脑受体的成像

许、扎诺蒂-弗雷戈纳拉、佐格比、格拉丁、伍克、英尼斯和派克(2013 年)合成并评估了一种类似化合物,用于脑代谢型谷氨酸受体 1 (mGluR1) 的 PET 成像。此类研究对于神经和精神疾病研究非常重要 (许等,2013 年)。

作用机制

Target of Action

The primary target of 2-fluoro-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide is the sigma-1 receptor . This receptor is a central nervous system protein localized in eukaryotic cells at the endoplasmic reticulum (ER) membrane . It plays a crucial role in regulating inositol 1,4,5-trisphosphate (IP3) receptor-mediated Ca2+ ion influx from the ER to the mitochondria and provides other important brain cell functions .

Mode of Action

The compound acts as an allosteric modulator of the sigma-1 receptor . It interacts with the receptor and modulates its activity, which can lead to changes in the receptor’s function . The use of this compound in combination with endogenous or exogenous agonists has demonstrated potent anti-seizure, antidepressant, or cognition-enhancing effects .

Biochemical Pathways

The sigma-1 receptor, the primary target of this compound, is involved in the regulation of calcium ion influx from the ER to the mitochondria . This process is mediated by the IP3 receptor . Therefore, the compound, by modulating the activity of the sigma-1 receptor, can affect this biochemical pathway and its downstream effects.

Pharmacokinetics

The introduction of fluorine atoms into the structure of the compound has resulted in positive modulation of the lipophilicity, electronegativity, basicity, and bioavailability . These properties are directly linked with numerous positive pharmacological properties of potential and established drugs . .

Result of Action

The modulation of the sigma-1 receptor by this compound can lead to various molecular and cellular effects. For instance, it can regulate calcium ion influx, which is crucial for various cellular functions . Additionally, the compound has demonstrated potent anti-seizure, antidepressant, or cognition-enhancing effects .

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the presence of endogenous or exogenous agonists can enhance the compound’s effects . .

生化分析

Biochemical Properties

It is known that the compound has a role in biochemical reactions

Cellular Effects

The effects of 2-fluoro-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide on cells and cellular processes are also under study. Preliminary research suggests that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is believed to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

属性

IUPAC Name |

2-fluoro-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17FN2O2/c1-12-8-9-13(11-16(12)21-10-4-7-17(21)22)20-18(23)14-5-2-3-6-15(14)19/h2-3,5-6,8-9,11H,4,7,10H2,1H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQKICVYLCAYMQT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C2=CC=CC=C2F)N3CCCC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17FN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-chloro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2799094.png)

![N,N-Dimethyl-4-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]pyrimidin-2-amine](/img/structure/B2799095.png)

![N-(2-(benzo[d]thiazol-2-yl)phenyl)-1-tosylpyrrolidine-2-carboxamide](/img/structure/B2799096.png)

![Butyl ({2-[(5-methylisoxazol-3-yl)amino]-2-oxoethyl}thio)acetate](/img/structure/B2799103.png)

![ethyl 4-[5-[(E)-3-(benzylamino)-2-cyano-3-oxoprop-1-enyl]furan-2-yl]benzoate](/img/structure/B2799107.png)